Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate
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Overview
Description
Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate: is a complex organic compound characterized by its bromophenyl and fluorobenzoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate typically involves multi-step organic reactions. One common approach is the amide coupling reaction between 3-(4-bromophenyl)propanoic acid and 2-fluorobenzoyl chloride, followed by esterification with methanol.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the bromophenyl group to a more oxidized state.
Reduction: Reduction of the fluorobenzoyl group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Utilizing nucleophiles like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of 4-bromophenol derivatives.
Reduction: Production of 2-fluorobenzylamine derivatives.
Substitution: Generation of iodobenzene derivatives.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. In biology, it is used to study the effects of bromophenyl and fluorobenzoyl groups on biological systems.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design targeting various diseases.
Industry: In the industrial sector, Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate is used in the production of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The bromophenyl group interacts with various enzymes and receptors, while the fluorobenzoyl group influences signaling pathways. The exact mechanism may vary depending on the biological context and the specific application.
Comparison with Similar Compounds
Methyl 3-(4-bromophenyl)pyrazole-4-carboxylate
Methyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate
Uniqueness: Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate stands out due to its unique combination of bromophenyl and fluorobenzoyl groups, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO3/c1-23-16(21)10-15(11-6-8-12(18)9-7-11)20-17(22)13-4-2-3-5-14(13)19/h2-9,15H,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKGMIGKCOIBOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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